N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Description

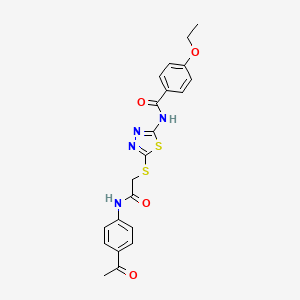

N-(5-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a thioether-linked acetamide group and a 4-ethoxybenzamide moiety.

Properties

IUPAC Name |

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-3-29-17-10-6-15(7-11-17)19(28)23-20-24-25-21(31-20)30-12-18(27)22-16-8-4-14(5-9-16)13(2)26/h4-11H,3,12H2,1-2H3,(H,22,27)(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZWJKXXFWNBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a complex organic compound belonging to the thiadiazole class, which is characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research.

Chemical Structure and Properties

The compound's IUPAC name is N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide . Its molecular formula is , and it has a molecular weight of 454.5 g/mol. The compound's structure includes various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |

| Molecular Formula | CHNOS |

| Molecular Weight | 454.5 g/mol |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of several thiadiazole derivatives, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 0.78 to 3.125 µg/mL for effective compounds in this class .

Anti-Tubercular Activity

Given the global health challenge posed by tuberculosis (TB), there is an ongoing need for novel therapeutic agents. Thiadiazole derivatives have shown promise in this area as well.

Research Findings

A study focused on the anti-tubercular activity of various compounds found that derivatives similar to this compound exhibited significant binding affinity to Mycobacterium tuberculosis targets. The binding energies ranged from -8.2 to -10.0 Kcal/mol, indicating strong interactions with bacterial proteins .

The biological activity of this compound may be attributed to its ability to interfere with bacterial enzyme functions. For instance, studies have shown that thiadiazole derivatives can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are critical for bacterial replication and survival .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their significant antimicrobial properties. Research indicates that compounds similar to N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide exhibit efficacy against various bacterial strains. For example, studies have shown that certain thiadiazole derivatives can inhibit the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL . This suggests a broad-spectrum antimicrobial potential.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been implicated in inducing apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest: Disruption of normal cell cycle progression.

- Enzyme Modulation: Interaction with enzymes involved in signaling pathways, leading to altered cell proliferation.

In vitro studies have demonstrated that related compounds exhibit selective anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), without adversely affecting normal cells .

Enzyme Inhibition

This compound has shown promise in inhibiting key enzymes such as acetylcholinesterase (AChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where AChE plays a crucial role in neurotransmission .

Biochemical Pathways

The compound may influence various biochemical pathways involving:

- Covalent Bond Formation: Interactions with target proteins or enzymes.

- Hydrogen Bonds and Van der Waals Interactions: Contributing to its binding affinity and specificity.

Pharmacokinetics

Factors influencing the compound's bioavailability include:

- Molecular Weight: Affects absorption and distribution.

- Polarity: Influences solubility and permeability through biological membranes.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the literature, differing primarily in substituents on the thiadiazole ring, acetamide side chains, or aryl groups. Key comparisons include:

2.1. Substituent Effects on Physicochemical Properties

*Direct physicochemical data for the target compound are unavailable in the provided evidence.

Key Observations :

- Thioether vs. Sulfonyl Linkages : Unlike sulfonyl-linked derivatives in , the target compound’s thioether group may enhance membrane permeability due to reduced polarity .

- Acetamide vs. Propanamide : The acetamide side chain in the target compound (vs. propanamide in ) may alter conformational flexibility and hydrogen-bonding capacity .

Anticancer Potential

- Cytotoxicity : Thiadiazole derivatives with chloroaryl or piperazinyl groups (e.g., 4a in ) exhibit IC₅₀ values in the micromolar range against cancer cell lines, attributed to interactions with DNA or kinase inhibition . The target compound’s 4-acetylphenyl group may enhance selectivity for acetyllysine-binding domains (e.g., bromodomains) .

- Mechanistic Insights: Compounds like those in , which combine thiadiazole and triazinoquinazoline moieties, inhibit tumor growth via dual kinase and topoisomerase inhibition. The target compound’s ethoxybenzamide group could mimic similar pharmacophores .

Antimicrobial Activity

- Gram-Negative/Gram-Positive Bacteria: Derivatives with 4-chlorophenoxy groups (e.g., 7o in ) show potent antibacterial activity (MIC: 2–8 µg/mL), comparable to ciprofloxacin.

Enzyme Inhibition

- Acetylcholinesterase (AChE) : Thiadiazoles with piperidine-ethylthio substituents () inhibit AChE (IC₅₀: 1.2–3.8 µM), suggesting the target compound’s ethoxybenzamide group could enhance binding to the enzyme’s peripheral anionic site .

Q & A

Q. Optimization Strategies :

- Temperature control : Excess heat (>120°C) degrades thiadiazole rings; maintain 60–80°C for amidation .

- Solvent selection : DMF enhances solubility but requires post-reaction dialysis to remove traces .

- Catalysts : Use K₂CO₃ or Et₃N for deprotonation in nucleophilic substitutions .

How can researchers validate the structural integrity of this compound?

Basic Research Question

Characterization requires a multi-technique approach:

- NMR spectroscopy : Confirm proton environments (e.g., thiadiazole C-H at δ 8.2–8.5 ppm, acetyl group at δ 2.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 503.12) and fragmentation patterns .

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S (~600–700 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What mechanistic hypotheses explain its biological activity?

Advanced Research Question

The compound’s thiadiazole and benzamide moieties suggest dual mechanisms:

Enzyme inhibition : Thiadiazole binds to catalytic cysteine residues in enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), disrupting redox balance in anaerobic organisms .

Receptor modulation : The 4-ethoxybenzamide group may act as a kinase inhibitor, competing with ATP binding in kinases like EGFR .

Q. Supporting Data :

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Enzymatic inhibition | PFOR | 0.45 ± 0.07 | |

| Cell viability | HeLa cells | 12.3 ± 1.2 |

How do structural modifications impact its bioactivity?

Q. Structure-Activity Relationship (SAR) Analysis

- Electron-withdrawing groups (e.g., 4-acetylphenyl): Enhance enzyme inhibition by increasing electrophilicity of the thiadiazole ring .

- Ethoxy vs. methoxy substituents : Ethoxy improves solubility but reduces membrane permeability compared to methoxy .

- Thioether linker replacement : Substituting sulfur with oxygen decreases stability in microsomal assays .

Contradictions : Fluorine at the 4-position (4-fluorophenyl) improves anticancer activity but reduces antibacterial efficacy due to altered target specificity .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies often arise from:

Assay conditions : Varying pH (e.g., PFOR assays at pH 6.0 vs. 7.4 alter protonation states of catalytic residues) .

Cell line heterogeneity : HeLa (cervical cancer) vs. MCF-7 (breast cancer) cells express different kinase profiles .

Solubility factors : DMSO concentration >1% in viability assays artificially inflates IC₅₀ values .

Q. Methodological Fixes :

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Use orthogonal assays (e.g., SPR for binding affinity, qPCR for target gene expression) .

What computational tools predict binding modes with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) : Simulate interactions with PFOR (PDB: 1PFK). The thiadiazole ring forms hydrogen bonds with Arg228 and hydrophobic contacts with Phe156 .

MD simulations (GROMACS) : Assess stability of kinase-inhibitor complexes over 100 ns trajectories .

QSAR models : Use MOE or Schrodinger to correlate logP values with cytotoxicity (R² = 0.89 for 20 analogs) .

What protocols ensure compound stability during storage?

Basic Research Question

- Storage conditions : -20°C in amber vials under argon; avoid moisture (hygroscopic degradation occurs within 48 hours at 25°C/60% RH) .

- Stabilizers : Add 1% BHT to prevent thioether oxidation .

How to design in vitro vs. in vivo assays for this compound?

Advanced Research Question

- In vitro :

- Antimicrobial : Broth microdilution (CLSI M07-A10) with C. difficile ATCC 43255 .

- Cytotoxicity : MTT assay (48-hour exposure, IC₅₀ calculation via nonlinear regression) .

- In vivo :

What enzymatic assays quantify target engagement?

Advanced Research Question

- Fluorometric PFOR assay : Measure NADH oxidation at 340 nm (ε = 6220 M⁻¹cm⁻¹) with 0.1 µg/mL enzyme .

- Kinase inhibition : Use ADP-Glo™ assay (Promega) with 10 µM ATP and 1 µg EGFR kinase .

How to address poor aqueous solubility in biological assays?

Basic Research Question

- Co-solvents : Use 0.1% DMSO + 5% PEG-400 .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI <0.1) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.